H-Tyr-gly-gly-OH
Description
Primary Sequence Analysis and Peptide Bond Configuration
The primary structure of this compound consists of three amino acids linked by peptide bonds: L-tyrosine (Tyr) at the N-terminus, followed by two glycine (Gly) residues. The molecular formula is $$ \text{C}{13}\text{H}{17}\text{N}{3}\text{O}{5} $$, with a zwitterionic form stabilized by the ionization of the N-terminal amine ($$ \text{NH}_3^+ $$) and C-terminal carboxylate ($$ \text{COO}^- $$) groups. The peptide bonds adopt rigid planar configurations due to resonance stabilization, restricting rotation around the C–N axis.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{17}\text{N}{3}\text{O}{5} $$ |
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | L-tyrosyl-glycyl-glycine |
| Sequence | Tyr-Gly-Gly (YGG) |
| Zwitterion Stability | pH-dependent (pKa ~2.3, ~9.6) |
The absence of steric hindrance from glycine residues allows flexibility in the backbone, facilitating diverse conformational states.
Three-Dimensional Conformational Studies
Gas-phase studies using UV-UV and IR-UV double resonance spectroscopy reveal three dominant conformers of this compound. These conformers arise from variations in:
- Backbone torsion angles : The φ (C–N–Cα–C) and ψ (N–Cα–C–N) angles dictate the orientation of the tyrosine side chain relative to the glycine backbone.
- Hydrogen bonding : Intramolecular H-bonds between the tyrosine hydroxyl group and glycine carbonyl oxygen stabilize folded structures.
- Side-chain interactions : The aromatic ring of tyrosine participates in dispersion forces with adjacent glycine residues, though these are weaker than in phenylalanine-containing analogs.
Table 2: Spectroscopic Methods for Conformational Analysis
| Method | Key Observations |
|---|---|
| UV-UV Spectroscopy | Identified 3 conformers |
| IR-UV Spectroscopy | Detected H-bonding patterns |
| DFT Calculations | Validated folded vs. open states |
Density functional theory (DFT) studies highlight the limitations of B3LYP and MP2 methods in predicting conformations. For example, MP2 overestimates folded structures due to basis set superposition error (BSSE), while B3LYP neglects dispersion forces, favoring open states. Hybrid methods like PWB6K and M05-2X provide more accurate predictions by balancing these effects.
Comparative Analysis with Related Dipeptides and Tetrapeptides
This compound exhibits distinct structural features compared to shorter and longer peptides:
- Tyr-Gly (YG) : The dipeptide adopts four conformers in the gas phase, with greater conformational diversity due to fewer steric constraints. The absence of a third glycine residue reduces opportunities for intramolecular H-bonding.
- Tyr-Gly-Gly-Phe-Leu (YGGFL) : This pentapeptide, a Leu-enkephalin fragment, shares the YGG motif but incorporates phenylalanine and leucine. The bulky side chains restrict flexibility, favoring β-turn structures stabilized by aromatic stacking.
- N-acetyl-L-tyrosylglycylglycine : Acetylation of the N-terminus eliminates the zwitterionic character, enhancing lipid solubility and altering H-bonding capacity.
Table 3: Structural Comparison of YGG with Related Peptides
| Peptide | Residues | Conformers | Stabilizing Forces |
|---|---|---|---|
| YG (Tyr-Gly) | 2 | 4 | Dispersion, H-bonding |
| YGG | 3 | 3 | H-bonding, backbone flexibility |
| YGGFL | 5 | 1–2 | Aromatic stacking, β-turns |
These comparisons underscore how peptide length and side-chain chemistry modulate conformational landscapes.
Properties
IUPAC Name |
2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIINQLBHPIQYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874452 | |
| Record name | TYR-GLY-GLY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Loading
SPPS for H-Tyr-Gly-Gly-OH predominantly employs acid-labile resins such as 2-chlorotrityl chloride (2-Cl-Trt-Cl) or Rink amide resin. These resins enable mild cleavage conditions, preserving peptide integrity.
Table 1: Resin Systems for this compound Synthesis
| Resin Type | Loading Capacity (mmol/g) | Cleavage Conditions | Purity (%) |
|---|---|---|---|
| 2-Chlorotrityl-Cl | 0.8–1.2 | 95% TFA, 2.5% TIS, 2.5% EDT | ≥99 |
| Rink Amide MBHA | 0.6–0.8 | 95% TFA, 2.5% H₂O, 2.5% TIS | ≥98 |
The first amino acid (Boc-Tyr(tBu)-OH) is loaded onto the resin via esterification. For 2-Cl-Trt-Cl resin, activation with 2,4,6-collidine in dichloromethane (DCM) ensures efficient coupling, achieving >95% loading efficiency.
Sequential Coupling and Activation
Coupling of Fmoc-Gly-OH residues employs DIC/HOBt (3 equivalents) or HATU/DIEA (5 equivalents) in DMF. Preactivation of Fmoc-Gly-Gly-OH dipeptide units reduces aggregation, enhancing coupling efficiency for the glycine-rich sequence.
Key Parameters:
Cleavage and Global Deprotection
Final cleavage uses TFA-based cocktails to simultaneously remove side-chain protections and release the peptide. A mixture of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% ethanedithiol (EDT) minimizes oxidative damage to tyrosine. Post-cleavage, precipitation with methyl tert-butyl ether (MTBE) yields crude peptide with <0.2% des-Gly impurities.
Solution-Phase Synthesis and Fragment Condensation
Pentachlorophenyl (PCP) Ester Method
Solution-phase synthesis of this compound involves condensing Tyr-Gly-Gly-PCP ester with unprotected D-glucose under anhydrous conditions. This method, though less common, avoids resin handling and achieves 70–80% yields after HPLC purification.
Reaction Conditions:
Hybrid Solid-Solution Approach
A hybrid strategy couples pre-synthesized Tyr-Gly-OH (via SPPS) with Fmoc-Gly-OH in solution using DIPC/HOBt . This method reduces steric hindrance during glycine coupling, achieving 85% overall yield.
Critical Factors in Synthesis Optimization
Side-Chain Protection Schemes
Activation Reagent Comparison
Table 2: Activation Reagents for Glycine Coupling
| Reagent | Coupling Efficiency (%) | Byproduct Formation |
|---|---|---|
| DIC/HOBt | 98 | Low (HOBt <5%) |
| HATU/DIEA | 99 | Moderate (urea) |
| DIPC/OxymaPure | 97 | Minimal |
HATU/DIEA offers superior efficiency but increases cost, whereas DIC/HOBt balances economy and performance for industrial-scale production.
Purification and Analysis
Crude this compound is purified via reversed-phase HPLC using C18 columns and acetonitrile/water gradients (5–60% over 30 minutes). Mass spectrometry (MS) confirms molecular weight (295.29 Da), while analytical HPLC ensures ≤0.2% impurity levels.
Industrial-Scale Production Insights
Large-scale synthesis (e.g., 16.6 kg resin batches) uses automated peptide synthesizers with in-line UV monitoring to track Fmoc deprotection. Post-cleavage, counterion exchange with TFA yields the Bivalirudin-TFA salt analog, demonstrating scalability for this compound derivatives.
Table 3: Scalability Metrics for SPPS
| Batch Size (kg resin) | Crude Yield (kg) | Purity Post-HPLC (%) |
|---|---|---|
| 16.6 | 7.6 | 99.0 |
| 0.9 | 0.47 | 98.5 |
Emerging Methodologies and Innovations
Microwave-Assisted SPPS
Microwave irradiation (50°C, 30 minutes per coupling) reduces synthesis time by 40% while maintaining ≥98% purity, though tyrosine oxidation risks require careful monitoring.
Enzymatic Synthesis
Pilot studies using thermolysin catalyze Tyr-Gly-Gly bond formation in aqueous buffers, offering an eco-friendly alternative. Initial yields (60–65%) remain suboptimal but highlight potential for further optimization.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-gly-gly-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various alkylating agents can be used under mild conditions.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Alkylated derivatives of the peptide.
Scientific Research Applications
H-Tyr-Gly-Gly-OH, also known as Tyrosyl-glycyl-glycine, is a tripeptide composed of L-tyrosine and two glycine residues . Research indicates that this compound is utilized across various scientific disciplines, demonstrating its versatility and importance .
Molecular Recognition
Cucurbituril (Q8) can recognize N-terminal Trp in a sequence-selective manner . The binding of Trp-containing peptides to Q8 induces a charge-transfer absorbance and the quenching of indole fluorescence .
Data Table
Although the search results do not contain comprehensive data tables or documented case studies specifically for this compound, the following table from one of the search results illustrates the interactions between similar peptides and receptors, which can provide insights into the potential behavior of this compound.
| Host | Peptide or protein | (M) | ΔH (kcal mol) | −TΔS (kcal mol) |
|---|---|---|---|---|
| Q8·MV c | YFP-Trp-Gly-Gly | -7.2 | -0.3 | |
| Q8·MV c | YFP-Met-Gly-Gly | -4.3 | -2.7 | |
| Q8·MV d | H-Ala-Cys-Asn-Thr-Gly-Ser-Pro-Tyr-Glu-Cys-NH 2 | -1.3 | -5.0 | |
| Q8·MV d | H-Ala-Cys-Gln-Asn-Pro-Asn-Gln-Lys-Phe-Cys-NH 2 | -11.0 | 3.9 | |
| Q8·MV d | H-Ala-Cys-Leu-Lys-Leu-Gly-Glu-Lys-Trp-Cys-NH 2 | -12.0 | 5.5 | |
| Q8·MDAP g | H-Trp-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH | nr | nr | |
| Q8·MDAP g | H-Trp-Lys-Arg-pThr-Leu-Arg-Arg-Leu-OH | nr | nr | |
| Q8·MDAP g | H-Phe-Arg 7-OH | nr | nr | |
| Q8·F′GG h | H-Trp-Gly-Gly-OH | -13.3 | 5.6 | |
| Q8·F′GG h | H-Gly-Trp-Gly-OH | -11.9 | 5.0 | |
| Q8·F′GG h | H-Gly-Gly-Trp-OH | -14.5 | 7.8 |
Mechanism of Action
H-Tyr-gly-gly-OH exerts its effects primarily by binding to opioid receptors, which are G-protein-coupled receptors involved in pain regulation and other physiological processes. The binding of this peptide to the receptors triggers a cascade of intracellular events, leading to the modulation of neurotransmitter release and other cellular responses .
Comparison with Similar Compounds
Sequence and Structural Variations
Key structural analogs and their properties are summarized below:
Functional Differences
- Opioid Activity: Full opioid peptides (e.g., β-endorphin, enkephalins) require the Tyr-Gly-Gly-Phe-X motif for μ-opioid receptor (MOR) activation. This compound’s truncation renders it inactive, whereas even minor sequence changes (e.g., H-Gly-Tyr-Gly-OH) disrupt receptor binding .
- Metal Binding : H-Gly-Gly-His-OH’s histidine residue enables coordination with metal ions, distinguishing it from this compound in applications like antioxidant therapy or trace metal transport .
- Stability Modifications : Esterified derivatives (e.g., 72722-19-1) are synthesized to resist enzymatic degradation, a limitation of unmodified peptides like this compound .
Pharmacological Data
Table 1. Receptor Activity Relative to T-Enkephalin (Potency = 1)
| Compound | MOR Activation | Analgesic Activity |
|---|---|---|
| T-Enkephalin | 1 | 1 |
| This compound | 0 | 0 |
| β-Endorphin | 120 | 100 |
| Morphine | 300 | 300 |
Source: Adapted from Table 5 in .
Discussion of Key Findings
- Sequence Specificity : The Tyr-Gly-Gly motif alone is insufficient for opioid activity. Phe and Met/Leu residues in positions 4–5 are critical for receptor engagement .
- Functional Diversification: Structural analogs like H-Gly-Gly-His-OH and ester derivatives highlight how minor modifications redirect tripeptides toward non-opioid applications (e.g., metal chelation, drug delivery) .
- Research Gaps : Compounds like H-Gly-Tyr-Gly-OH lack detailed pharmacological characterization, suggesting opportunities for further study .
Biological Activity
H-Tyr-Gly-Gly-OH, also known as Tyr-Gly-Gly, is a tripeptide that has garnered attention for its biological activities, particularly in the context of analgesic and neuropeptide functions. This article explores the compound's biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
This compound consists of three amino acids: tyrosine (Tyr), glycine (Gly), and glycine (Gly). Its chemical formula is with a molecular weight of 299.29 g/mol. The structure can be represented as follows:
Analgesic Properties
Research indicates that this compound exhibits significant analgesic properties, interacting with opioid receptors in the central nervous system. Studies have shown that peptides with similar structures can modulate pain perception by acting as agonists at μ-opioid receptors (MOR) and δ-opioid receptors (DOR). For instance, modifications to the peptide structure can enhance its affinity for these receptors, leading to increased antinociceptive effects in animal models .
Table 1: Opioid Receptor Affinity of Related Peptides
| Peptide Structure | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | Biological Activity |
|---|---|---|---|
| This compound | TBD | TBD | Analgesic activity |
| H-Tyr-c[D-Cys-Gly-Phe]NH2 | <1 | 3 | Strong agonist |
| H-Tyr-c[D-Cys-Phe-D-Cys]NH2 | 0.4 | 10 | High potency |
Note: TBD = To Be Determined
Neuroprotective Effects
In addition to its analgesic properties, this compound has been investigated for its neuroprotective effects. Studies suggest that it may play a role in reducing neuronal apoptosis and promoting cell survival under stress conditions. The mechanism appears to involve modulation of signaling pathways related to inflammation and oxidative stress .
Case Studies
-
Antinociceptive Activity in Rodent Models :
A study conducted on mice demonstrated that administration of this compound resulted in significant pain relief compared to control groups. The analgesic effect was measured using the hot plate test, which assesses pain response latency. The results indicated a dose-dependent response, affirming the compound's potential as an analgesic agent . -
Neuroprotection in Ischemic Conditions :
In a separate study focused on ischemic brain injury, this compound was shown to reduce infarct size and improve neurological outcomes when administered post-injury. This suggests that the peptide may have therapeutic implications for stroke patients .
The biological activity of this compound is primarily attributed to its interaction with opioid receptors. The presence of the tyrosine residue is crucial for binding affinity and activity at these receptors. Additionally, structural modifications can enhance receptor selectivity and metabolic stability, which are critical for developing effective analgesics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
